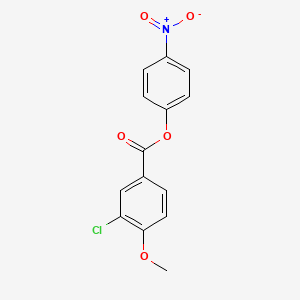

4-nitrophenyl 3-chloro-4-methoxybenzoate

Description

4-Nitrophenyl 3-chloro-4-methoxybenzoate is an aromatic ester comprising a 4-nitrophenyl group esterified to a benzoic acid derivative substituted with chlorine (position 3) and methoxy (position 4). The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

(4-nitrophenyl) 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c1-20-13-7-2-9(8-12(13)15)14(17)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCXZTRFQSQTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on analogous compounds.

Key Observations:

- Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs like 4-nitrophenyl 3-chlorobenzoate .

Physicochemical Stability

- Hydrolytic Stability: The electron-withdrawing nitro group in 4-nitrophenyl esters increases susceptibility to hydrolysis under basic conditions, as seen in 4-nitrophenyl boronic acid conversion to 4-nitrophenol . Methoxy groups may slow hydrolysis compared to chloro-only analogs due to steric protection.

- Thermal Stability : Density-functional thermochemistry studies (e.g., Becke’s exchange-correlation functional ) predict that nitro-substituted aromatics exhibit high thermal stability, consistent with analogs like 4-nitrophenyl N-methoxycarbamate .

Crystallographic and Spectroscopic Data

- Structural Analysis : Tools like SHELX and OLEX2 are critical for resolving crystal structures of nitro- and chloro-substituted compounds. For example, 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits intermolecular N–H⋯S hydrogen bonding , a feature likely shared by this compound.

- Spectroscopic Characterization : IR and NMR data for analogs (e.g., C=O stretches at ~1643 cm⁻¹ , aromatic proton shifts at 7.4–8.2 ppm ) provide benchmarks for identifying the title compound.

Q & A

Q. What are the recommended synthetic routes for 4-nitrophenyl 3-chloro-4-methoxybenzoate, and how can reaction conditions be optimized for high yield?

Answer: The synthesis typically involves esterification between 3-chloro-4-methoxybenzoic acid and 4-nitrophenol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at room temperature. Key optimization steps include:

- Pre-activation of the carboxylic acid : Use DCC to form an active intermediate.

- Solvent choice : Non-polar solvents (e.g., DCM) improve reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Example Reaction Conditions for Analogous Benzoate Esters

| Precursors | Reagents/Conditions | Yield | Characterization Methods | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride + amine | DCM, RT, 24h | 75–85% | NMR, HPLC, MS |

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., nitro, chloro, methoxy groups). Example shifts: δ 8.2 (d, Ar-NO), δ 7.5 (d, Ar-Cl), δ 3.9 (s, OCH) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 336.05).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

Answer:

- Medicinal Chemistry : Acts as a protease inhibitor scaffold due to its electron-withdrawing groups (nitro, chloro) enhancing electrophilicity .

- Material Science : Used in polymer cross-linking or liquid crystal development, leveraging its rigid aromatic core .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed enzyme concentrations, pH buffers) .

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., compare with reported structures in Acta Crystallographica ).

- Meta-Analysis : Cross-reference activity data with substituent electronic profiles (e.g., Hammett constants for nitro/chloro groups) .

Q. What strategies enhance the stability of this compound under varying environmental conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for aromatic esters) .

- Humidity Control : Store with desiccants to avoid hydrolysis of the ester bond .

Q. How can computational modeling predict the reactivity or biological targets of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., electrophilic carbonyl carbon) .

- Molecular Docking : Simulate binding affinity with enzymes (e.g., chymotrypsin) using AutoDock Vina. Example: Nitro group forms hydrogen bonds with catalytic serine residues .

Q. Table 2: Computed Reactivity Parameters

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 | Indicates kinetic stability | |

| Electrostatic Potential | -120 kJ/mol | Highlights nucleophilic attack sites |

Q. How do substituents (nitro, chloro, methoxy) influence reactivity in nucleophilic acyl substitution?

Answer:

- Nitro Group : Strong electron-withdrawing effect activates the carbonyl, accelerating nucleophilic attack .

- Chloro Group : Moderately electron-withdrawing; enhances resonance stabilization of the transition state.

- Methoxy Group : Electron-donating via resonance, but meta-position minimizes steric hindrance .

Q. What challenges arise in crystallizing this compound, and how does solvent selection affect crystal structure determination?

Answer:

- Challenges : Low solubility in polar solvents and polymorphism risks.

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow crystallization. X-ray diffraction of analogous compounds shows triclinic crystal systems with π-π stacking .

Q. Table 3: Crystallographic Data for Analogous Compounds

| Compound | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|

| 4-Chloro-N-(4-methoxyphenyl)propanamide | P | a=5.2, b=7.1, c=12.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.